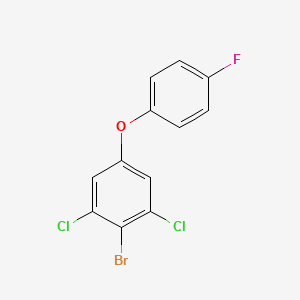

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

Beschreibung

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is a chemical compound with the molecular formula C12H6BrCl2FO

Eigenschaften

Molekularformel |

C12H6BrCl2FO |

|---|---|

Molekulargewicht |

335.98 g/mol |

IUPAC-Name |

2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene |

InChI |

InChI=1S/C12H6BrCl2FO/c13-12-10(14)5-9(6-11(12)15)17-8-3-1-7(16)2-4-8/h1-6H |

InChI-Schlüssel |

ANCHNPYOXPEQIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Br)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves several synthetic routes. One common method includes the following steps :

Diazotization Reaction: Ammonium salt and sodium nitrite aqueous solution are simultaneously fed into a tubular reactor to obtain a diazonium salt intermediate. The ammonium salt is prepared by dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid.

Bromination: Cuprous bromide is dissolved in hydrobromic acid and heated to 100-130°C. The diazonium salt intermediate is then added dropwise, and the reaction is completed to yield 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene.

Analyse Chemischer Reaktionen

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including substitution and coupling reactions . Common reagents and conditions used in these reactions include:

Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an insect growth regulator.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways . In biological systems, it acts as an insect growth regulator by mimicking the action of natural hormones, disrupting the normal development and growth of insects.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:

- 2-Bromo-1,3-dichloro-5-(4-fluorophenyl)benzene

- 2-Bromo-1,3-dichloro-5-(4-chlorophenoxy)benzene

- 2-Bromo-1,3-dichloro-5-(4-methylphenoxy)benzene

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .

Biologische Aktivität

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is an organic compound that has garnered attention for its potential biological activities. This compound features a complex halogenated structure, which influences its reactivity and interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2731013-84-4 |

| Molecular Formula | C12H6BrCl2FO |

| Molecular Weight | 336 g/mol |

| Purity | Varies by synthesis method |

The biological activity of 2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is primarily attributed to its ability to interact with various molecular targets. The halogen substitutions on the benzene ring enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions that can disrupt normal cellular functions.

- Antimicrobial Activity : Research indicates that halogenated compounds like this one exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of 2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene through various experimental approaches:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, with values significantly lower than those of traditional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound induced cytotoxic effects in human cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating a promising potential as an anticancer agent .

Comparative Analysis

To understand the unique biological properties of 2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene, it is useful to compare it with structurally similar compounds:

| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) in cancer cells |

|---|---|---|

| 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene | 8 | 20 |

| 1,3-Dibromo-2-chloro-5-fluorobenzene | 16 | 25 |

| 2-Bromo-1,4-dichlorobenzene | 32 | 40 |

Applications in Research and Industry

The compound is not only significant for its biological activities but also for its applications in various fields:

- Pharmaceutical Development : Its derivatives are being explored as potential leads for new antimicrobial and anticancer drugs.

- Chemical Synthesis : It serves as a versatile reagent in organic synthesis, particularly in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.